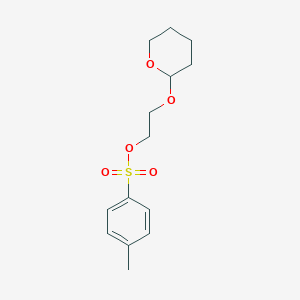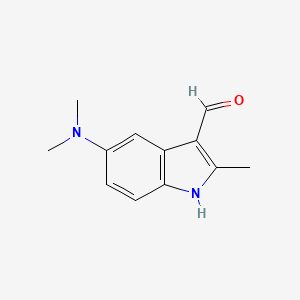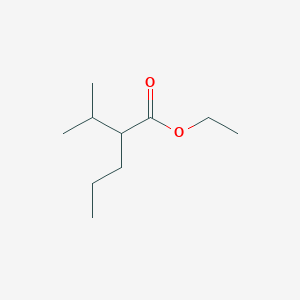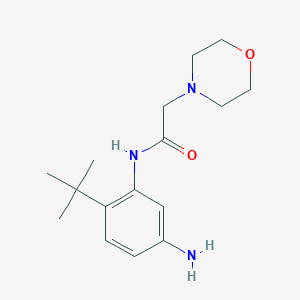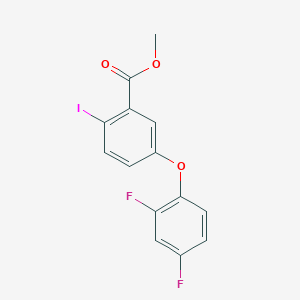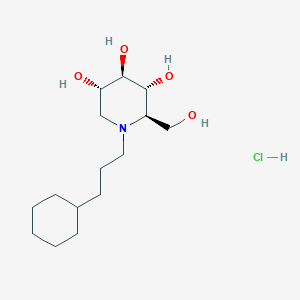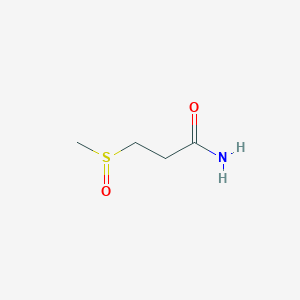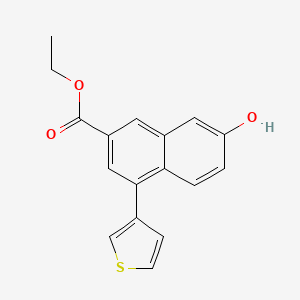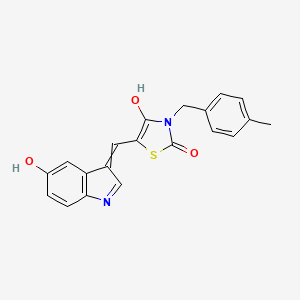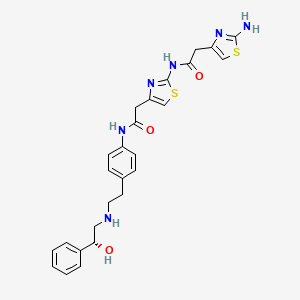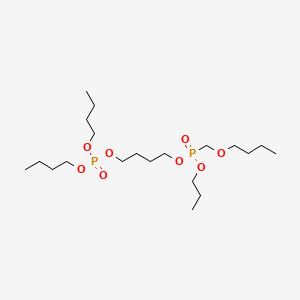
Dibutyl 4-(((Butoxymethyl)(propoxy)phosphoryl)oxy)butyl Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl 4-(((Butoxymethyl)(propoxy)phosphoryl)oxy)butyl Phosphate is a chemical compound with the molecular formula C20H44O8P2 and a molecular weight of 474.51. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of Dibutyl 4-(((Butoxymethyl)(propoxy)phosphoryl)oxy)butyl Phosphate involves multiple steps. It is a byproduct in the synthesis of Dibutyl 4-Hydroxybutyl Phosphate, which is derived from 4-Tetrahydropyranyloxy-butan-1-ol . The industrial production methods typically involve the use of phosphoric acid tributyl ester as a solvent in the solvent-detergent method for the production of immunoglobulin .
Analyse Chemischer Reaktionen
Dibutyl 4-(((Butoxymethyl)(propoxy)phosphoryl)oxy)butyl Phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include dichloromethane and ethyl acetate . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dibutyl 4-(((Butoxymethyl)(propoxy)phosphoryl)oxy)butyl Phosphate has several scientific research applications. It is used as a ligand in the extraction of lanthanide ions from solid and liquid materials by supercritical CO2 . Additionally, it is used in the solvent-detergent method for the production of immunoglobulin for the inactivation of viruses with lipid envelopes . This compound is also utilized in the synthesis of other chemical compounds and as a building block in various chemical reactions .
Wirkmechanismus
The mechanism of action of Dibutyl 4-(((Butoxymethyl)(propoxy)phosphoryl)oxy)butyl Phosphate involves its role as a ligand in chemical reactions . It interacts with molecular targets and pathways involved in the extraction of lanthanide ions and the inactivation of viruses . The specific molecular targets and pathways depend on the particular application and conditions used .
Vergleich Mit ähnlichen Verbindungen
Dibutyl 4-(((Butoxymethyl)(propoxy)phosphoryl)oxy)butyl Phosphate is similar to other phosphate esters, such as phosphoric acid tributyl ester . it is unique in its specific structure and the particular applications it is used for . Similar compounds include Dibutyl 4-Hydroxybutyl Phosphate and 4-Tetrahydropyranyloxy-butan-1-ol .
Eigenschaften
Molekularformel |
C20H44O8P2 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
4-[butoxymethyl(propoxy)phosphoryl]oxybutyl dibutyl phosphate |
InChI |
InChI=1S/C20H44O8P2/c1-5-9-15-23-20-29(21,24-14-8-4)25-18-12-13-19-28-30(22,26-16-10-6-2)27-17-11-7-3/h5-20H2,1-4H3 |
InChI-Schlüssel |
SWZLLSVITSTSOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCP(=O)(OCCC)OCCCCOP(=O)(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)
![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
